molecular formula C13H8BrNO3S B060587 4-(4-Bromophenylthio)-3-nitrobenzaldehyde CAS No. 175278-49-6

4-(4-Bromophenylthio)-3-nitrobenzaldehyde

Cat. No.: B060587
CAS No.: 175278-49-6
M. Wt: 338.18 g/mol
InChI Key: NIKKSXPLNKTMPF-UHFFFAOYSA-N
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Description

4-(4-Bromophenylthio)-3-nitrobenzaldehyde is an organic compound that features a bromine atom, a nitro group, and a thioether linkage attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenylthio)-3-nitrobenzaldehyde typically involves the reaction of 4-bromothiophenol with 3-nitrobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution to facilitate the nucleophilic substitution reaction . The reaction proceeds with the formation of a thioether bond between the bromophenyl and nitrobenzaldehyde moieties.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenylthio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of 4-(4-Bromophenylthio)-3-nitrobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenylthio)-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenylthio)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenylthio moiety can interact with biological macromolecules, potentially disrupting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromothiophenol: Shares the bromophenylthio moiety but lacks the nitro and aldehyde groups.

    3-Nitrobenzaldehyde: Contains the nitro and aldehyde groups but lacks the bromophenylthio moiety.

Uniqueness

4-(4-Bromophenylthio)-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKKSXPLNKTMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405500
Record name 4-(4-Bromophenylthio)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-49-6
Record name 4-(4-Bromophenylthio)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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